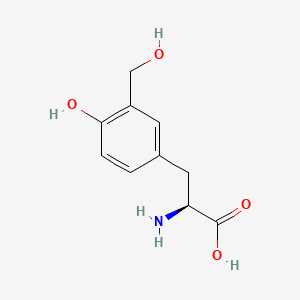

3-(Hydroxymethyl)-L-tyrosine

Description

BenchChem offers high-quality 3-(Hydroxymethyl)-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C10H13NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,8,12-13H,4-5,11H2,(H,14,15)/t8-/m0/s1 |

InChI Key |

RDBXZNZJKNWRCZ-QMMMGPOBSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)CO)O |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)CO)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)CO)O |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Structure and molecular weight of m-Hydroxymethyltyrosine

Technical Guide: L-3-Hydroxymethyltyrosine (3-HMT) Structural Characterization, Molecular Weight, and Analytical Detection [1]

Executive Summary

L-3-Hydroxymethyltyrosine (3-HMT), often referred to as m-hydroxymethyltyrosine, is a non-protein amino acid (NPAA) structurally analogous to L-tyrosine. While historically obscure, 3-HMT gained critical prominence in 2022-2023 as a primary chemical marker identified in Tara flour (Caesalpinia spinosa), an ingredient linked to a widespread outbreak of acute liver injury and gastrointestinal illness in the United States (associated with the Daily Harvest recall).

This guide provides a definitive technical analysis of 3-HMT, detailing its chemical structure, molecular weight, and the specific LC-MS/NMR protocols required for its detection in complex biological matrices.

Part 1: Chemical Identity & Structural Analysis

Structural Composition

3-HMT is a tyrosine derivative.[1][2][3][4][5] The defining structural feature is the addition of a hydroxymethyl group (

-

IUPAC Name: (2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid

-

Molecular Formula:

Molecular Weight Calculation

Precise molecular weight is essential for mass spectrometry confirmation (e.g., LC-QToF-MS).

| Element | Count | Atomic Mass (Da) | Subtotal |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Exact Mass | 211.217 g/mol |

-

Monoisotopic Mass (

): 212.22 Da (approximate for positive ionization mode detection).

Structural Diagram (DOT Visualization)

Figure 1: Structural derivation of 3-HMT from the canonical amino acid L-Tyrosine.

Part 2: Toxicological Context (The Tara Flour Incident)

The Sentinel Marker

In the investigation of the 2022 French Lentil & Leek Crumbles recall, researchers identified 3-HMT as a high-abundance contaminant in Tara flour (constituting ~1.5% by dry weight), alongside baikiain and 3-hydroxymethylphenylalanine (3-HMP) .[3][4]

While baikiain is currently hypothesized to be the primary hepatotoxin (metabolizing into reactive epoxide intermediates that deplete glutathione), 3-HMT serves as the critical analytical sentinel . Its unique mass signature allows investigators to definitively confirm the presence of Tara flour in food products where it may be undeclared or suspected.

Mechanism of Action (Hypothetical)

Unlike canonical amino acids, NPAAs like 3-HMT can mimic endogenous substrates.

-

Protein Misincorporation: 3-HMT may compete with Tyrosine during protein synthesis, leading to non-functional proteins.

-

Enzyme Inhibition: It may act as a competitive inhibitor for tyrosine-utilizing enzymes (e.g., tyrosine hydroxylase).

Part 3: Analytical Protocol (Isolation & Detection)

Objective: Isolate and quantify 3-HMT from complex food matrices (e.g., protein flour) using LC-MS.

Sample Preparation (Extraction)

-

Reagents: Methanol (LC-MS grade), Deionized Water (18 MΩ), Formic Acid.

-

Rationale: A polar extraction solvent is required due to the zwitterionic nature of the amino acid.

Step-by-Step Workflow:

-

Weighing: Aliquot 100 mg of sample flour into a 15 mL centrifuge tube.

-

Solvent Addition: Add 5 mL of extraction solvent (Methanol:Water, 80:20 v/v).

-

Disruption: Vortex for 1 minute, then sonicate for 15 minutes at ambient temperature. Reasoning: Sonication ensures cell wall disruption and solubilization of free amino acids.

-

Clarification: Centrifuge at 4,000 × g for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

LC-QToF-MS Parameters

This protocol is adapted from the Chittiboyina et al. (2023) study on Tara flour.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Phenomenex Gemini, 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-2 min (5% B); 2-20 min (5% → 95% B); 20-25 min (95% B). |

| Flow Rate | 0.5 mL/min |

| Detection | ESI Positive Mode ( |

| Target Mass | 212.0923 m/z (Calculated for |

NMR Validation (Orthogonal Confirmation)

Mass spectrometry alone cannot distinguish positional isomers easily. NMR is required for definitive structural assignment.

-

Solvent:

. -

Key Signal: Look for the hydroxymethyl protons (

) as a singlet or coupled doublet around

Part 4: Detection Workflow Visualization

Figure 2: Analytical workflow for the detection of 3-HMT in food matrices.

References

-

Chittiboyina, A. G., et al. (2023). "Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Crumbles Food Product? - A Working Hypothesis." Chemical Research in Toxicology.

-

U.S. Food and Drug Administration (FDA). (2022). "Investigation of Adverse Event Reports: French Lentil & Leek Crumbles."

-

National Center for Biotechnology Information (NCBI). "Tara Flour Toxicity - LiverTox."

Sources

Engineering the Phenol Ring: A Technical Guide to Non-Proteinogenic Tyrosine Derivatives in Peptide Therapeutics

Introduction: The "Privileged" Phenol

Tyrosine (Tyr, Y) is a "privileged" residue in peptide drug discovery. Its phenolic side chain acts as a critical hotspot for protein-protein interactions (PPIs), capable of functioning as both a hydrogen bond donor and acceptor, while engaging in

This guide focuses on non-proteinogenic tyrosine derivatives —specifically halogenated, alkylated, and conformationally constrained analogs—that allow researchers to "tune" the physicochemical properties of the phenol ring to enhance potency, selectivity, and metabolic stability.

Structural Classes & Functional Utility

Modifying the tyrosine scaffold allows for precise control over acidity (pKa), lipophilicity (LogP), and steric occupancy.

Table 1: Physicochemical Properties of Key Tyrosine Derivatives

| Derivative | Abbreviation | Modification Site | Key Property Change | Primary Application |

| 2,6-Dimethyltyrosine | Dmt | Ortho-positions (Phenyl) | Conformational Lock: Restricts | Opioid peptides (e.g., Enkephalin analogs) for high |

| 3-Fluorotyrosine | 3-F-Tyr | Meta-position | pKa Tuning: Lowers phenolic pKa (~8.5 vs 10.0) via inductive effect. | Probing H-bond strength; Fluorine scanning for metabolic stability. |

| 3-Nitrotyrosine | 3-NO₂-Tyr | Meta-position | Electronic: Strong electron withdrawal; reduced pKa (~7.2). | Spectroscopic probe (distinct UV absorbance); mimicking phosphorylation charge distribution. |

| O-Methyltyrosine | Tyr(Me) | Phenolic Oxygen | H-Bond Blocking: Removes H-bond donor capability; increases LogP. | Determining if OH group acts as donor or acceptor in receptor binding. |

| Iodotyrosine | I-Tyr | Meta-position | Heavy Atom: Introduces halogen bonding; heavy atom effect. | X-ray crystallography phasing; Radiopharmaceutical precursors ( |

| Backbone ( | Backbone Extension: Adds methylene group; disrupts proteolysis. | Foldamers; increasing half-life in serum.[1] |

Synthesis & Incorporation Strategies

The incorporation of sterically hindered derivatives, particularly 2,6-dimethyltyrosine (Dmt) , presents a significant challenge in Solid Phase Peptide Synthesis (SPPS). The methyl groups at the ortho positions create a steric wall that impedes the approach of the activated carboxylate to the N-terminus of the growing chain.

Optimized Coupling Protocol for Sterically Hindered Analogs (Dmt)

Causality: Standard HBTU/DIEA protocols often result in incomplete coupling (<50% yield) for Dmt due to slow kinetics. We employ HATU/HOAt to generate a more reactive ester and minimize racemization, combined with double coupling to drive the reaction to completion.

Reagents:

-

Resin: Rink Amide MBHA (low loading, 0.3–0.4 mmol/g recommended to reduce inter-chain aggregation).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (anhydrous).

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-Dmt-OH (4 eq) and HATU (3.9 eq) in minimum DMF.

-

Add DIEA (8 eq).

-

Wait exactly 30 seconds for the active ester to form (yellow color change).

-

-

Coupling 1: Add activated mixture to resin. Shake for 2 hours at room temperature.

-

Wash: DMF (3x).

-

Kaiser Test (Self-Validation Step): Perform qualitative ninhydrin test.

-

If Blue: Coupling incomplete. Proceed to Step 7.

-

If Colorless: Coupling complete. Proceed to Step 9.

-

-

Coupling 2 (Re-coupling): Repeat activation step with fresh reagents. Shake for 3 hours or overnight.

-

Capping (Mandatory): Add Acetic Anhydride/DIEA/DMF (1:2:7) for 10 min to terminate unreacted chains (prevents deletion sequences).

-

Final Wash: DMF (5x), DCM (5x).

Visualizing the Decision Logic

Caption: Decision tree for incorporating sterically hindered tyrosine derivatives (e.g., Dmt) in SPPS.

Applications in Drug Discovery[2]

The "Dmt" Effect in Opioid Peptides

The inclusion of 2,6-dimethyltyrosine (Dmt) in place of Tyr¹ in opioid peptides (e.g., Dmt¹-DALDA) has revolutionized this field.

-

Mechanism: The methyl groups restrict rotation around the

bond. This locks the side chain into a bioactive conformation that perfectly complements the hydrophobic pocket of the -

Result: Increases potency by 100-1000 fold compared to the parent peptide and significantly improves blood-brain barrier (BBB) permeability due to increased lipophilicity.

Halogenation for Metabolic Stability

Incorporating 3-Chloro-Tyr or 3-Fluoro-Tyr protects the peptide bond from chymotrypsin-like proteases.

-

Mechanism: Proteases often rely on specific electronic requirements of the aromatic ring for recognition. Halogenation alters the electrostatic potential surface (EPS) of the ring, disrupting enzyme-substrate recognition without abolishing receptor binding.

Structure-Activity Relationship (SAR) Logic

Caption: Causal pathway of Dmt modification leading to enhanced biological potency.

Analytical Characterization

Verifying the incorporation of these derivatives requires specific analytical attention:

-

Mass Spectrometry (ESI-MS):

-

Dmt: Look for a mass shift of +28.03 Da (two methyl groups) relative to Tyr.

-

Chloro-Tyr: Look for the characteristic 3:1 isotope pattern (

Cl/

-

-

UV-Vis Spectroscopy:

-

Nitro-tyrosine: Exhibits a distinct absorbance peak at 350-360 nm in acidic conditions, shifting to 428 nm in basic conditions (phenolate form). This allows for rapid concentration determination without consuming the sample.

-

-

NMR Spectroscopy:

-

Fluorotyrosine:

F-NMR is a powerful tool. It provides a clean background (no endogenous fluorine in proteins) to monitor peptide binding events or conformational changes in real-time.

-

References

-

Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Source: ResearchGate.[2] URL:[Link]

-

Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Source: ACS Combinatorial Science. URL:[Link]

-

Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Source: PubMed / Pure. URL:[Link]

-

Peptide Halogenation Biochemistry: Interfacing Pharmaceutical Deliverables with Chemical Innovation. Source: PMC - NIH. URL:[Link]

Sources

Biological Function and Chemical Biology of 3-Hydroxymethyl-L-Tyrosine Analogs

The following technical guide details the biological function, chemical reactivity, and experimental applications of 3-hydroxymethyl-L-tyrosine (3-HMY) and its analogs.

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Protein Engineers, and Toxicologists

Executive Summary

3-Hydroxymethyl-L-tyrosine (3-HMY) is a non-canonical amino acid (ncAA) that exhibits a dual nature in biological systems. While naturally occurring as a secondary metabolite in Caesalpinia spinosa (Tara), it has recently gained prominence as a potential toxicant in food safety and a high-value scaffold in chemical biology.

For drug development professionals, 3-HMY represents a unique class of latent electrophiles . Unlike standard tyrosine analogs (e.g., 3-nitrotyrosine, 3-iodotyrosine) which are primarily used for steric or electronic probing, 3-HMY possesses a reactive hydroxymethyl "warhead." Upon activation, it generates an ortho-quinone methide (o-QM) intermediate—a transient, highly reactive species capable of forming covalent crosslinks with nucleophilic residues (Cys, Lys, His) in proximity. This mechanism underpins both its toxicity (indiscriminate alkylation) and its utility in targeted covalent inhibitor (TCI) design.

Chemical Basis: The Quinone Methide Mechanism

To understand the biological function of 3-HMY, one must first master its unique reactivity profile. The 3-hydroxymethyl group, positioned ortho to the phenolic hydroxyl, is not inert.

Mechanism of Activation

Under physiological conditions or enzymatic catalysis, 3-HMY undergoes dehydration. The electron-donating phenolic oxygen facilitates the expulsion of the hydroxyl group, generating an ortho-quinone methide (o-QM). This intermediate is an aggressive Michael acceptor that rapidly restores aromaticity by capturing a nucleophile.

Key Insight: This reaction is often driven by the thermodynamic stability of the re-aromatized product. In a protein context, if a cysteine or lysine is nearby, a permanent covalent bond is formed.

Figure 1: The activation pathway of 3-HMY. The molecule acts as a latent electrophile, converting to a reactive quinone methide that traps proximal nucleophiles.

Biological Function and Toxicity

In natural systems, 3-HMY is not a building block of proteins but a free amino acid found in the seeds of the Tara tree (Caesalpinia spinosa).

The "Tara Flour" Toxicity Case

Recent investigations into adverse liver effects associated with Tara flour identified 3-HMY and its analog, 3-hydroxymethyl-phenylalanine (3-HMP) , as primary markers.

-

Mechanism of Toxicity: When ingested, 3-HMY may be misincorporated into proteins by promiscuous tRNA synthetases or metabolized into reactive intermediates. The resulting o-QM species alkylate cellular macromolecules (DNA, proteins), leading to cytotoxicity and organ damage.

-

Analogs of Concern:

-

Baikiain: Often co-occurring, a non-proteinogenic amino acid.

-

3-Hydroxymethyl-phenylalanine (3-HMP): Lacks the phenolic -OH, making it less reactive towards QM formation but potentially interfering with phenylalanine metabolism.

-

Comparison of Tyrosine Analogs

| Analog | Structure | Reactivity Mode | Primary Application |

| 3-Hydroxymethyl-L-tyrosine | 3-CH₂OH group | Covalent Crosslinker (via Quinone Methide) | Proximity labeling, TCI warhead, Toxicity marker |

| 3-Nitro-L-tyrosine | 3-NO₂ group | Electronic probe (low pKa ~7.2) | Probing pKa effects, oxidative stress marker |

| 3-Iodo-L-tyrosine | 3-I group | Steric probe / Heavy atom | Phasing in X-ray crystallography |

| O-Methyl-L-tyrosine | 4-OMe group | Inert / Steric | Genetic Code Expansion (orthogonal pair standard) |

Applications in Drug Discovery & Protein Engineering

Despite its toxicity in food, the reactivity of 3-HMY is a powerful tool in controlled experimental settings.

Proximity-Enabled Crosslinking (Bioconjugation)

Researchers can utilize 3-HMY analogs as "proximity probes" to map protein-protein interactions (PPIs).

-

Strategy: Incorporate 3-HMY into Protein A using Genetic Code Expansion (GCE).

-

Interaction: When Protein A binds Protein B, the 3-HMY residue is brought close to nucleophiles on Protein B.

-

Result: Spontaneous crosslinking "freezes" the transient interaction, allowing for identification via Mass Spectrometry.

Targeted Covalent Inhibitors (TCIs)

The 3-hydroxymethyl phenol scaffold serves as a "masked" warhead for drug design.

-

Concept: A small molecule inhibitor containing this scaffold binds reversibly to the target enzyme.

-

Activation: The enzyme's specific environment (e.g., protonation state) catalyzes the dehydration to the quinone methide.

-

Selectivity: Covalent modification occurs only within the active site, reducing off-target toxicity compared to always-active electrophiles (like acrylamides).

Experimental Protocols

Protocol: Detection of 3-HMY in Biological Samples (LC-MS/MS)

Use this protocol to verify the purity of protein reagents or screen for contamination.

Reagents:

-

Extraction Solvent: 80% Methanol / 20% Water (v/v) + 0.1% Formic Acid.

-

Internal Standard:

C-Tyrosine or deuterated analog.

Workflow:

-

Extraction: Homogenize 50 mg of sample in 1 mL Extraction Solvent. Vortex for 10 min.

-

Clarification: Centrifuge at 12,000 x g for 15 min at 4°C. Collect supernatant.

-

Filtration: Pass through a 0.22 µm PTFE filter.

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 12 min.

-

MRM Transitions: Monitor m/z 212.1 → 166.1 (Loss of HCOOH/H₂O) for 3-HMY.

-

Protocol: Genetic Incorporation via Orthogonal Translation

To incorporate 3-HMY into recombinant proteins.

-

System: E. coli BL21(DE3) harboring a plasmid for the orthogonal pair (e.g., MjTyrRS variant/tRNA

). -

Expression:

-

Grow cells in minimal media (limiting endogenous Tyr) to OD₆₀₀ = 0.5.

-

Add 1 mM 3-HMY (dissolved in dilute NaOH, neutralized immediately before addition).

-

Induce expression (IPTG 0.5 mM).

-

-

Purification: Perform standard Ni-NTA purification at 4°C.

-

Critical: Avoid high temperatures or low pH during purification to prevent premature quinone methide formation and aggregation.

-

References

-

Synthesis and Characteriz

- Source: Journal of Medicinal Chemistry

- Context: Describes the synthetic routes for racemic and enantiopure 3-HMY.

-

Identification of 3-Hydroxymethyl-L-tyrosine in Tara Flour

- Source: Chemical Research in Toxicology (ACS)

- Context: Definitive identification of 3-HMY and 3-HMP as markers in toxic tara flour.

-

Quinone Methides as Reactive Intermedi

- Source: National Institutes of Health (PMC) / J. Org. Chem

- Context: Detailed mechanism of quinone methide form

-

Genetic Code Expansion for Post-Translational Modific

- Source: Frontiers in Cell and Developmental Biology

- Context: Overview of using MjTyrRS variants for tyrosine analog incorpor

-

Reactivity of Phenolic Crosslinkers

- Source: MDPI - Molecules

- Context: Discusses oxidative crosslinking mechanisms relevant to tyrosine deriv

3-Substituted Tyrosine Derivatives: Physicochemical Tuning & Medicinal Utility

This guide serves as a comprehensive technical resource on 3-substituted tyrosine derivatives, synthesizing physicochemical principles, synthetic methodologies, and medicinal chemistry applications.

Executive Summary

The 3-position (ortho to the phenolic hydroxyl) of L-tyrosine represents a critical vector for modulating the physicochemical and biological properties of this essential amino acid.[1] Substitution at this site dramatically alters the phenolic pKa, redox potential, and steric profile without disrupting the fundamental amino acid backbone required for peptide bond formation. This guide explores the utility of 3-substituted tyrosines as mechanistic probes, metabolic precursors, and pharmacophores in drug design.

Physicochemical Profiling: The Ortho-Effect

The introduction of a substituent at the 3-position exerts a profound electronic effect on the phenolic hydroxyl group. Electron-withdrawing groups (EWGs) stabilize the phenolate anion via inductive and resonance effects, significantly lowering the pKa. This "ortho-effect" is pivotal for designing enzyme inhibitors and pH-sensitive molecular switches.[2]

Table 1: Comparative Physicochemical Properties of 3-Substituted Tyrosines

| Substituent (R) | Compound Name | Phenolic pKa (approx.) | Electronic Effect | Steric Bulk (A-value) | Primary Application |

| -H | L-Tyrosine | 10.1 | Neutral | 0.0 | Native Protein Synthesis |

| -OH | L-DOPA | 9.8 (1st OH) | e- Donor (Resonance) | Moderate | Parkinson's (Dopamine Precursor) |

| -F | 3-Fluorotyrosine | ~8.5 - 9.0 | Weak EWG (Inductive) | Low (Isostere) | Metabolic Stability / 19F-NMR Probe |

| -Cl | 3-Chlorotyrosine | 8.5 | Moderate EWG | Moderate | Biomarker (MPO Oxidation) |

| -I | 3-Iodotyrosine (MIT) | ~8.2 - 8.5 | Moderate EWG | High | Thyroid Hormone Precursor |

| -NO₂ | 3-Nitrotyrosine | 7.1 | Strong EWG | High | Oxidative Stress Marker / pKa Probe |

Technical Insight: The depression of pKa in 3-nitrotyrosine (from 10.1 to 7.1) allows the phenolic group to exist as a phenolate anion at physiological pH (7.4), altering hydrogen bonding networks and electrostatic interactions within protein binding pockets.

Synthetic Methodologies

Access to 3-substituted tyrosine derivatives typically follows two distinct strategies: direct electrophilic aromatic substitution (EAS) or transition-metal catalyzed cross-coupling.

Direct Electrophilic Aromatic Substitution

The phenolic group activates the ring, directing incoming electrophiles to the ortho (3-) position.

-

Nitration: Reaction with peroxynitrite or tetranitromethane yields 3-nitrotyrosine.

-

Halogenation: Controlled reaction with NaI/Chloramine-T or ICl yields 3-iodotyrosine. Over-reaction leads to 3,5-disubstitution (e.g., DIT).

Transition Metal Catalysis: The Suzuki-Miyaura Approach

For introducing carbon-based substituents (aryl/heteroaryl), palladium-catalyzed cross-coupling is the gold standard.[1] 3-Iodo-L-tyrosine serves as the ideal electrophilic partner.[2]

Experimental Protocol: Synthesis of 3-Biaryl-Tyrosine Analogues

Objective: Synthesis of 3-(4-methoxyphenyl)-L-tyrosine via Suzuki-Miyaura coupling.

Reagents:

-

Substrate:

-Boc-3-iodo-L-tyrosine methyl ester (1.0 eq) -

Boronic Acid: 4-Methoxyphenylboronic acid (1.5 eq)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: S-Phos or PPh3 (10 mol%)

-

Base: Potassium carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Dimethoxyethane (DME) / Water (3:1 v/v)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vial with the iodotyrosine substrate, boronic acid, base, and catalyst under an argon atmosphere.

-

Solvation: Add degassed DME/Water mixture via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor consumption of the iodide via TLC or LC-MS.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to remove base) and brine.

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Deprotection: Treat with TFA/DCM (1:1) to remove Boc/Methyl ester groups if the free amino acid is required.

DOT Diagram 1: Synthetic Logic Flow

Caption: Mechanistic flow for the conversion of L-Tyrosine to 3-Biaryl derivatives via Iodination and Suzuki-Miyaura Cross-Coupling.

Medicinal Chemistry Applications

Endogenous Signaling & Hormonal Synthesis

The most biologically significant 3-substituted tyrosines are the thyroid hormones. The thyroid gland enzymatically iodinates tyrosine residues within thyroglobulin to form Monoiodotyrosine (MIT) and Diiodotyrosine (DIT). These couple to form Triiodothyronine (T3) and Thyroxine (T4).

DOT Diagram 2: Thyroid Hormone Biosynthesis Pathway

Caption: Biosynthetic cascade of thyroid hormones illustrating the sequential 3- and 5-position iodination and oxidative coupling.

Enzyme Inhibition & Mechanistic Probes[2]

-

Tyrosine Hydroxylase (TH) Inhibition: 3-Iodo-L-tyrosine acts as a competitive inhibitor of Tyrosine Hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. It mimics the substrate but cannot be hydroxylated effectively, stalling dopamine production.

-

Probing Proton-Coupled Electron Transfer (PCET): In Ribonucleotide Reductase (RNR), a tyrosyl radical is essential for catalysis. Researchers incorporate 3-nitrotyrosine (pKa ~7.1) at specific sites (e.g., Y122, Y731) to perturb the local pKa. This allows precise mapping of proton transfer pathways during radical propagation, as the nitro-tyrosine will be deprotonated at physiological pH unlike the native tyrosine.

Biomarkers of Oxidative Stress

-

3-Chlorotyrosine: Formed specifically by the action of Myeloperoxidase (MPO) using HOCl (hypochlorous acid). Its presence in serum or tissue is a definitive "fingerprint" of neutrophil-mediated oxidative damage, often elevated in atherosclerosis and cystic fibrosis.

-

3-Nitrotyrosine: A marker for peroxynitrite (ONOO⁻) formation, indicating simultaneous generation of superoxide and nitric oxide.

References

-

Physicochemical Properties of Phenols

- Title: Absolute pKa Determin

- Source: AFIT Scholar (2002).

-

URL:[Link] (General reference for phenolic pKa methodology).

-

3-Nitrotyrosine in Enzymology

- Title: Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase.

- Source: Journal of the American Chemical Society / NIH PubMed Central.

-

URL:[Link]

-

Suzuki-Miyaura Coupling of Tyrosine

- Title: Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluorobor

- Source: Journal of the Brazilian Chemical Society.

-

URL:[Link] (Note: Direct DOI link preferred if available: 10.5935/0103-5053.20150036).

-

3-Chlorotyrosine Biomarker

-

3-Iodotyrosine Properties

Sources

Advanced Technical Guide: Synthetic Pathways for 3-Hydroxymethyl-L-Tyrosine Production

Executive Summary

Hydroxymethyl-L-tyrosine (specifically 3-hydroxymethyl-L-tyrosine , hereafter 3-HMT ) is a non-canonical amino acid of significant interest in medicinal chemistry. Its ortho-hydroxymethyl phenol moiety serves as a "pro-reactive" handle. Upon activation (or spontaneously under certain conditions), it can form a quinone methide intermediate—a potent electrophile used in covalent trapping of proximal nucleophiles (e.g., in antibody-drug conjugates or activity-based protein profiling) and as a precursor for phosphotyrosine mimetics.

This guide details two distinct production methodologies:

-

Biocatalytic Synthesis: A single-step, stereoselective reverse reaction using Tyrosine Phenol-Lyase (TPL).

-

Chemical Synthesis: A robust, multi-step pathway utilizing Pd-catalyzed carbonylation of 3-iodo-L-tyrosine to ensure regiochemical integrity.

Part 1: Biocatalytic Synthesis (The TPL Pathway)

Mechanistic Principle

The most elegant route to 3-HMT utilizes Tyrosine Phenol-Lyase (TPL) (EC 4.1.99.2). While TPL naturally catalyzes the

Causality: To synthesize 3-HMT (where the hydroxymethyl group is ortho to the phenolic hydroxyl), the substrate must be 2-hydroxybenzyl alcohol (Salicyl alcohol). TPL forms the C-C bond at the position para to the phenolic hydroxyl group of the substrate.

Experimental Protocol

System: Citrobacter freundii or Erwinia herbicola TPL (recombinant expressed in E. coli).

Reagents:

-

Substrate: 2-Hydroxybenzyl alcohol (Salicyl alcohol) [50 mM]

-

Co-substrate: Sodium Pyruvate [100 mM]

-

Nitrogen Source: Ammonium Acetate [2.0 M] (High concentration drives equilibrium)

-

Cofactor: Pyridoxal-5'-phosphate (PLP) [50

M] -

Buffer: Potassium Phosphate (50 mM, pH 8.0)

Workflow:

-

Preparation: Dissolve ammonium acetate and sodium pyruvate in phosphate buffer. Adjust pH to 8.0 before adding enzyme to prevent denaturation.

-

Induction: Add PLP. The solution should turn faint yellow.

-

Reaction Start: Add 2-hydroxybenzyl alcohol (dissolved in minimal ethanol if solubility is an issue, though it is water-soluble) and TPL (1-2 U/mL final activity).

-

Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24–48 hours.

-

Monitoring: Monitor consumption of pyruvate via LDH coupled assay or HPLC.

-

Quenching: Acidify to pH 2.0 with 6M HCl to stop the reaction and precipitate the enzyme.

-

Purification: Filter the supernatant. Load onto a cation-exchange resin (e.g., Dowex 50W). Wash with water, then elute with 1M NH

OH. Lyophilize the eluate to obtain crude 3-HMT.

Pathway Visualization (DOT)

Figure 1: Biocatalytic synthesis of 3-HMT via Tyrosine Phenol-Lyase reverse reaction.

Part 2: Chemical Synthesis (The Carbonylation Route)

Mechanistic Principle

Direct hydroxymethylation of tyrosine (e.g., using formaldehyde) is discouraged due to poor regioselectivity and polymerization (formation of Bakelite-type polymers). The most reliable chemical method uses 3-iodo-L-tyrosine as a scaffold. Palladium-catalyzed carbonylation introduces a one-carbon unit (ester) at the 3-position, which is subsequently reduced to the alcohol.

Experimental Protocol

Step 1: Protection

-

Reagents: 3-Iodo-L-tyrosine, Boc

O, MeOH, SOCl -

Action: Convert to N-Boc-3-iodo-L-tyrosine methyl ester . This orthogonal protection prevents side reactions at the amine and acid.

Step 2: Pd-Catalyzed Carbonylation

-

Reagents: Pd(OAc)

(5 mol%), PPh -

Procedure:

-

Degas the solution of protected iodotyrosine in MeOH/Et

N. -

Add catalyst and ligand.

-

Purge with CO gas.

-

Heat to 60°C for 12 hours.

-

Result: The iodine is replaced by a methoxycarbonyl group (-COOMe).

-

Product: N-Boc-3-(methoxycarbonyl)-L-tyrosine methyl ester .

-

Step 3: Selective Reduction

-

Reagents: LiBH

(Lithium Borohydride) in THF. -

Causality: LiBH

is chosen over LiAlH -

Procedure:

-

Dissolve the diester in dry THF.

-

Add LiBH

(2.0 equiv) at 0°C. -

Stir at RT. Monitor by TLC. The aryl ester reduces faster than the aliphatic methyl ester, but often both are reduced if not controlled.

-

Alternative Strategy: If the aliphatic ester is reduced, it yields the tyrosinol derivative. To preserve the amino acid acid, one might use a bulky protecting group for the carboxyl or hydrolyze the aryl ester selectively (saponification) then reduce the acid selectively via mixed anhydride.

-

Optimized Route: Reduce the aryl ester to the alcohol.

-

Step 4: Global Deprotection

-

Reagents: TFA/DCM (1:1).

-

Action: Removes Boc and hydrolyzes the methyl ester (if LiOH is used sequentially).

-

Final Product: 3-Hydroxymethyl-L-tyrosine.

Workflow Visualization (DOT)

Figure 2: Chemo-enzymatic synthesis starting from 3-iodo-L-tyrosine.

Part 3: Analytical Validation

To ensure the trustworthiness of the synthesized product, the following analytical parameters must be met.

| Parameter | Method | Expected Observation |

| Identity | 1H NMR (D2O) | Distinct singlet (2H) for the -CH |

| Purity | HPLC (C18) | Single peak at 280 nm. Retention time shifted earlier than L-tyrosine due to increased polarity. |

| Mass | ESI-MS | [M+H] |

| Chirality | Chiral HPLC | >99% ee (L-isomer) if using TPL pathway. |

References

-

Kumagai, H., et al. (1970). "Tyrosine phenol lyase.[1][2] I. Purification, crystallization, and properties." Journal of Biological Chemistry. Link

-

Phillips, R. S., et al. (1990). "Stereospecific synthesis of (2S,3R)-[3-2H]tyrosine and (2S,3S)-[2,3-2H2]tyrosine by tyrosine phenol-lyase." Journal of the American Chemical Society. Link

-

Bebbington, M. W., et al. (2002). "The synthesis of 3-substituted tyrosine derivatives by palladium-catalyzed carbonylation." Tetrahedron Letters. (General method for iodotyrosine carbonylation). Link

-

Ueno, T., et al. (2019). "Reaction of formaldehyde with amino acids."[3][4] Communications Chemistry. (Discusses instability of direct hydroxymethylation). Link[3]

Sources

A Comparative Analysis of the Chemical Stability of 3-(Hydroxymethyl)-L-tyrosine and L-DOPA: An In-depth Technical Guide

Abstract

In the landscape of pharmaceutical research, particularly in the development of therapies for neurological disorders, the chemical stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy, safety, and shelf-life. This technical guide provides a comprehensive comparative analysis of the chemical stability of 3-(Hydroxymethyl)-L-tyrosine and its structural analog, L-DOPA (Levodopa). While L-DOPA is a well-established therapeutic for Parkinson's disease, its inherent instability, primarily due to oxidation, presents significant formulation challenges. 3-(Hydroxymethyl)-L-tyrosine, a related phenolic amino acid, is of increasing interest. This document will delve into the molecular structures, predict and analyze degradation pathways, and present a framework for the experimental evaluation of their relative stability. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical liabilities of these important compounds.

Introduction: The Criticality of Stability in Neuro-therapeutics

The development of effective treatments for neurodegenerative diseases is a paramount challenge in modern medicine. L-DOPA, a precursor to the neurotransmitter dopamine, remains a gold-standard therapy for Parkinson's disease, alleviating motor symptoms by replenishing depleted dopamine levels in the brain. However, the clinical utility of L-DOPA is hampered by its poor chemical stability. The catechol moiety in L-DOPA is highly susceptible to oxidation, leading to the formation of colored degradation products and a loss of therapeutic potency. This inherent instability necessitates careful formulation strategies and often results in a limited shelf-life for L-DOPA-containing products.

3-(Hydroxymethyl)-L-tyrosine, a derivative of the amino acid L-tyrosine, shares structural similarities with L-DOPA but possesses a different substitution pattern on the aromatic ring. Understanding the chemical stability of this compound in comparison to L-DOPA is crucial for evaluating its potential as a therapeutic agent or as a lead compound for further drug discovery efforts. This guide will provide a detailed, scientifically-grounded comparison of the chemical stability of these two molecules, offering insights into their degradation mechanisms and providing a practical framework for their experimental evaluation.

Molecular Structure and its Influence on Chemical Stability

The chemical stability of a molecule is intrinsically linked to its structure. The arrangement of functional groups and the electronic properties of the aromatic ring are key determinants of reactivity, particularly towards oxidation.

2.1. L-DOPA: The Susceptible Catechol

L-DOPA, or (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, is characterized by a catechol group (a benzene ring with two adjacent hydroxyl groups). This catechol moiety is the primary site of instability. The presence of two electron-donating hydroxyl groups makes the aromatic ring electron-rich and highly susceptible to oxidation.

2.2. 3-(Hydroxymethyl)-L-tyrosine: A Phenolic Amino Acid with a Twist

3-(Hydroxymethyl)-L-tyrosine, or (2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid, differs from L-DOPA in the substitution pattern on its phenyl ring. Instead of a second hydroxyl group, it possesses a hydroxymethyl group (-CH₂OH) at the ortho position to the existing hydroxyl group. The hydroxymethyl group is generally considered to be a weak electron-donating group. This difference in the electronic nature and steric bulk of the ortho substituent is expected to have a significant impact on the molecule's susceptibility to oxidation compared to L-DOPA.

Predicted Degradation Pathways and Mechanisms

Understanding the potential degradation pathways is fundamental to designing stability-indicating analytical methods and developing robust formulations.

3.1. L-DOPA: A Cascade of Oxidation

The degradation of L-DOPA is primarily an oxidative process that proceeds through a series of intermediates. Under the influence of oxygen, particularly in neutral to alkaline conditions, L-DOPA is oxidized to dopaquinone. This highly reactive intermediate can then undergo intramolecular cyclization to form leucodopachrome, which is further oxidized to dopachrome. Subsequent reactions lead to the formation of 5,6-dihydroxyindole and ultimately polymerize into dark-colored melanin pigments. This oxidative cascade is a major contributor to the discoloration and loss of potency of L-DOPA formulations.

Caption: Simplified oxidative degradation pathway of L-DOPA.

3.2. 3-(Hydroxymethyl)-L-tyrosine: A Postulated Pathway

Direct experimental evidence for the degradation pathway of 3-(Hydroxymethyl)-L-tyrosine is scarce. However, based on the principles of phenol oxidation, a plausible pathway can be proposed. The single phenolic hydroxyl group is less susceptible to oxidation than the catechol of L-DOPA. Oxidation, when it occurs, would likely proceed via the formation of a phenoxy radical. This radical could then potentially dimerize or undergo further reactions. The presence of the hydroxymethyl group might also offer an alternative reaction pathway, such as oxidation to an aldehyde or carboxylic acid, although this is generally less favored than ring oxidation under typical storage conditions. It is hypothesized that the rate of oxidation for 3-(Hydroxymethyl)-L-tyrosine will be significantly lower than that of L-DOPA due to the absence of the highly reactive catechol moiety.

Caption: Postulated degradation pathways for 3-(Hydroxymethyl)-L-tyrosine.

Comparative Stability Analysis: A Theoretical Framework

Based on fundamental principles of organic chemistry, we can predict the relative stability of the two compounds.

-

Electronic Effects: The two electron-donating hydroxyl groups of L-DOPA's catechol ring significantly lower its oxidation potential, making it more prone to losing electrons and undergoing oxidation. The single hydroxyl group of 3-(Hydroxymethyl)-L-tyrosine, with an adjacent weakly electron-donating hydroxymethyl group, results in a higher oxidation potential and thus, greater resistance to oxidation. Electron-donating groups generally destabilize the phenoxide ion, which can make the phenol more susceptible to certain oxidative pathways[1][2]. However, the primary driver of L-DOPA's instability is the ease of formation of the ortho-quinone, a pathway not available to 3-(Hydroxymethyl)-L-tyrosine.

-

Steric Hindrance: While not the dominant factor, the hydroxymethyl group in 3-(Hydroxymethyl)-L-tyrosine may offer some steric hindrance at the ortho position, potentially slowing down reactions at that site compared to the unsubstituted ortho position in L-tyrosine or the hydroxyl group in L-DOPA[3].

Table 1: Predicted Stability Comparison under Various Stress Conditions

| Stress Condition | L-DOPA | 3-(Hydroxymethyl)-L-tyrosine | Rationale |

| Alkaline pH | Highly Unstable | Moderately Unstable | Catechol is readily oxidized at higher pH. The single phenol will also be more susceptible to oxidation in its phenolate form, but to a lesser extent. |

| Acidic pH | Relatively Stable | Expected to be Stable | Protonation of the amino group and the phenolic hydroxyls reduces susceptibility to oxidation. |

| Oxidative (e.g., H₂O₂) | Highly Unstable | Moderately Unstable | The catechol is a prime target for oxidizing agents. The phenol is also susceptible but less so. |

| Thermal | Unstable | Expected to be More Stable | Heat accelerates oxidation reactions, to which L-DOPA is more prone. |

| Photolytic | Unstable | Likely More Stable | Aromatic systems can be susceptible to photodegradation, but the lower oxidation potential of 3-(Hydroxymethyl)-L-tyrosine may confer greater photostability. |

Experimental Design for a Comparative Stability Study

A well-designed forced degradation study is essential to experimentally validate the theoretical stability predictions. This study should be conducted in accordance with ICH guidelines (Q1A(R2))[4].

5.1. Objective

To compare the chemical stability of 3-(Hydroxymethyl)-L-tyrosine and L-DOPA under various stress conditions and to identify their major degradation products.

5.2. Materials and Methods

-

Test Compounds: 3-(Hydroxymethyl)-L-tyrosine and L-DOPA reference standards.

-

Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC-grade solvents (e.g., acetonitrile, methanol), and purified water.

-

Equipment: Stability chambers (for controlled temperature and humidity), photostability chamber, pH meter, analytical balance, and a validated stability-indicating HPLC-UV/MS system.

5.3. Experimental Workflow

Caption: Workflow for the comparative forced degradation study.

5.4. Detailed Protocol: Forced Degradation Study

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve 3-(Hydroxymethyl)-L-tyrosine and L-DOPA in a suitable solvent (e.g., 0.1 M HCl to ensure initial stability) to a concentration of 1 mg/mL.

-

-

Stress Conditions (to be performed in parallel for both compounds):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Keep an aliquot of the stock solution at 60°C.

-

Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points and Sample Analysis:

-

Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before injection if necessary.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compounds from their degradation products.

-

5.5. Data Analysis and Interpretation

-

Calculate the percentage of degradation for each compound under each stress condition at each time point.

-

Determine the degradation kinetics (e.g., zero-order, first-order) for each compound.

-

Use the MS data to identify the major degradation products and propose fragmentation pathways.

-

Compare the overall stability profiles of 3-(Hydroxymethyl)-L-tyrosine and L-DOPA.

Expected Outcomes and Data Presentation

The results of the forced degradation study are expected to demonstrate the superior chemical stability of 3-(Hydroxymethyl)-L-tyrosine compared to L-DOPA, particularly under oxidative and alkaline conditions.

Table 2: Hypothetical Results of Comparative Forced Degradation Study (% Degradation after 24 hours)

| Stress Condition | L-DOPA | 3-(Hydroxymethyl)-L-tyrosine |

| 0.5 M HCl, 60°C | < 5% | < 2% |

| 0.5 M NaOH, RT | > 90% | ~15% |

| 15% H₂O₂, RT | > 80% | ~10% |

| 60°C | ~25% | < 5% |

| Photolytic | ~30% | < 10% |

These hypothetical data illustrate the expected trend of enhanced stability for 3-(Hydroxymethyl)-L-tyrosine.

Conclusion and Future Perspectives

This in-depth technical guide provides a comprehensive framework for understanding and comparing the chemical stability of 3-(Hydroxymethyl)-L-tyrosine and L-DOPA. Based on fundamental chemical principles, it is predicted that 3-(Hydroxymethyl)-L-tyrosine will exhibit significantly greater stability than L-DOPA, primarily due to the absence of the easily oxidizable catechol moiety. The provided experimental protocol for a forced degradation study offers a robust methodology to empirically validate this hypothesis.

The enhanced stability of 3-(Hydroxymethyl)-L-tyrosine could have significant implications for drug development. A more stable molecule may lead to formulations with longer shelf-lives, reduced manufacturing complexities, and potentially improved bioavailability by minimizing degradation in the gastrointestinal tract. Further research should focus on conducting the proposed stability studies and fully characterizing the degradation products of 3-(Hydroxymethyl)-L-tyrosine. These findings will be invaluable for assessing its potential as a next-generation therapeutic agent for neurological disorders.

References

-

Chapter 24 : Phenols. (n.d.). Retrieved from [Link]

-

Effect of side groups on phenol acidity. (n.d.). Retrieved from [Link]

-

12.2 Acidity of Alcohols and Phenols. (2018, September 20). [Video]. YouTube. [Link]

-

Lee, B. P., & Messersmith, P. B. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(7), 4697–4707. [Link]

-

Acidity of Substituted Phenols. (2021, July 5). In Chemistry LibreTexts. Retrieved from [Link]

-

Why do electron withdrawing substituents attached to phenols increase their acidic strength? (2016, October 5). Quora. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

- Deprotection method for phenolic hydroxyl group. (2012).

-

Palma, P. N., et al. (2010). Comparative study of ortho- and meta-nitrated inhibitors of catechol-O-methyltransferase: interactions with the active site and regioselectivity of O-methylation. Journal of Medicinal Chemistry, 53(4), 1645–1656. [Link]

-

Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. (2023). Pharmaceuticals, 16(5), 754. [Link]

-

Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. (2023). Pharmaceutical Technology, 47(10). [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). PharmaEducation. [Link]

-

Kinetic principles in drug degradation. (2014). [PowerPoint slides]. SlideShare. [Link]

-

Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. (2013). International Journal of Molecular Sciences, 14(7), 13636–13647. [Link]

-

Development of an HPLC method for the Simultaneous Determination of Levodopa and Carbidopa in Pharmaceutical Dosage Forms. (2016). ResearchGate. [Link]

Sources

3-(Hydroxymethyl)-L-tyrosine: Technical Profile & Application Guide

Executive Summary

3-(Hydroxymethyl)-L-tyrosine (PubChem CID 10081872) is a non-canonical amino acid (ncAA) and a structural analog of L-tyrosine characterized by a hydroxymethyl group (-CH₂OH) at the meta-position of the phenolic ring. This modification imparts unique steric and electronic properties, making it a critical intermediate in the biosynthesis of complex benzylisoquinoline alkaloids (e.g., noscapine) and a valuable probe in protein engineering.

This guide details the physicochemical properties, validated synthesis protocols, and biological applications of 3-(hydroxymethyl)-L-tyrosine, designed for researchers in metabolic engineering and medicinal chemistry.

Chemical & Physical Profile

Table 1: Physicochemical Specifications

| Property | Data | Note |

| IUPAC Name | (2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid | Stereospecific L-isomer |

| Common Synonyms | 3-HM-Tyr; m-Hydroxymethyltyrosine | |

| PubChem CID | 10081872 | |

| Molecular Formula | C₁₀H₁₃NO₄ | |

| Molecular Weight | 211.21 g/mol | |

| pKa (Predicted) | Hydroxymethyl group may slightly lower phenol pKa via H-bonding | |

| Solubility | Water (Moderate), Dilute Acid (High), Dilute Base (High) | Zwitterionic character |

| Appearance | White to off-white crystalline powder |

Synthesis & Production Protocol

The direct hydroxymethylation of L-tyrosine using formaldehyde often yields heterogeneous mixtures of oligomers due to uncontrolled crosslinking. The authoritative synthetic route involves a two-step sequence : regiospecific formylation followed by reduction. This method preserves the chiral integrity of the L-isomer.

Mechanism of Synthesis

-

Regioselective Formylation: Introduction of an aldehyde group at the ortho-position to the phenol (position 3) using a modified Duff reaction or Mg(II)-mediated formylation.

-

Reduction: Chemoselective reduction of the aldehyde to the primary alcohol using Sodium Borohydride (NaBH₄).

Step-by-Step Laboratory Protocol

Phase 1: Synthesis of 3-Formyl-L-tyrosine

-

Reagents: L-Tyrosine, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve L-Tyrosine (10 mmol) in TFA (20 mL).

-

Add HMTA (20 mmol) and reflux the mixture for 12–24 hours. Note: The anhydrous acidic conditions favor the formation of the iminium ion intermediate.

-

Quench the reaction with water (50 mL) and stir for 1 hour to hydrolyze the intermediate to the aldehyde.

-

Neutralize to pH 5–6 to precipitate the crude 3-formyl-L-tyrosine.

-

Purification: Recrystallize from dilute acetic acid.

-

Yield Target: ~40–60%.

-

Phase 2: Reduction to 3-(Hydroxymethyl)-L-tyrosine

-

Reagents: 3-Formyl-L-tyrosine, Sodium Borohydride (NaBH₄), NaOH (0.1 M).

-

Procedure:

-

Dissolve 3-formyl-L-tyrosine (5 mmol) in 0.1 M NaOH (15 mL) at 0°C.

-

Slowly add NaBH₄ (7.5 mmol) in small portions to prevent excessive foaming.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Acidify carefully with 1 M HCl to pH ~5.5 to precipitate the product.

-

Isolation: Filter the white precipitate and wash with cold water and ethanol.

-

Characterization: Confirm structure via ¹H-NMR (appearance of -CH₂- singlet at ~4.6 ppm).

-

Synthesis Workflow Diagram

Caption: Two-step regioselective synthesis of 3-(Hydroxymethyl)-L-tyrosine preserving chirality.

Biological Applications & Mechanism[5][6]

Metabolic Engineering (Alkaloid Biosynthesis)

3-(Hydroxymethyl)-L-tyrosine acts as a pivotal precursor in the engineered biosynthesis of benzylisoquinoline alkaloids (BIAs) in yeast (Saccharomyces cerevisiae). It serves as a substrate for engineered enzymes to produce halogenated or modified alkaloids that are otherwise difficult to access synthetically.

-

Pathway Utility: In engineered strains, tyrosine derivatives are fed or generated in situ. 3-(Hydroxymethyl)-L-tyrosine can be incorporated into the reticuline pathway, leading to novel derivatives of noscapine (an antitussive and anticancer agent).

Enzyme Inhibition & Probing

-

Tyrosine Hydroxylase (TH): As a structural analog, 3-HM-Tyr can interact with the active site of TH, the rate-limiting enzyme in catecholamine synthesis. The hydroxymethyl group mimics the hydration shell or transition state, potentially acting as a competitive inhibitor or a mechanistic probe.

-

Crosslinking: The benzylic alcohol moiety is susceptible to activation (e.g., metabolic oxidation to aldehyde), allowing it to form reversible Schiff bases with lysine residues in proximal proteins, useful for mapping protein-protein interactions.

Genetic Code Expansion

Researchers utilize 3-HM-Tyr as a non-canonical amino acid. By evolving specific aminoacyl-tRNA synthetase/tRNA pairs, this amino acid can be site-specifically incorporated into proteins.

-

Function: Provides a polar, H-bond donor/acceptor site that is sterically larger than tyrosine but smaller than tryptophan.

-

Reactivity: The primary hydroxyl group allows for bioorthogonal conjugation or further post-translational modification (e.g., phosphorylation mimicry or ether formation).

Biological Mechanism Diagram

Caption: Functional roles of 3-(Hydroxymethyl)-L-tyrosine in biosynthesis and protein chemistry.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at -20°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydroxymethyl group to the aldehyde.

-

PPE: Standard laboratory gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly when handling formaldehyde or TFA.

References

-

PubChem. (n.d.). 3-(Hydroxymethyl)-L-tyrosine (CID 10081872).[1] National Center for Biotechnology Information. Retrieved from [Link][1]

-

Li, Y., et al. (2018). Complete biosynthesis of noscapine and halogenated alkaloids in yeast. Proceedings of the National Academy of Sciences (PNAS), 115(17), E3922-E3931. (Demonstrates use as a precursor for alkaloid biosynthesis). Retrieved from [Link]

- Allevi, P., et al. (1987). A convenient two step transformation of tyrosine into the antihypertensive amino acid (S)-4-hydroxy-3-hydroxymethylphenylalanine. Journal of Organic Chemistry.

-

Wang, T. S., & Vida, J. A. (1974).[2] Synthesis of dl-3-(hydroxymethyl)tyrosine. Journal of Medicinal Chemistry, 17(10), 1120-1122. Retrieved from [Link]

Sources

Technical Guide: Hydroxymethyl Tyrosine (HmTyr) as a Bioisostere in Enzyme Inhibition and Drug Design

Part 1: Executive Summary & Core Directive

The Challenge:

In the development of kinase and phosphatase inhibitors, the native phosphate group (

This guide details the mechanistic role of HmTyr in enzyme inhibition, specifically targeting Protein Tyrosine Phosphatases (PTPs) and Ribosomal Peptidyl Transferase Centers , providing a self-validating workflow for their application in drug discovery.

Part 2: Mechanistic Role in Enzyme Inhibition

Phosphotyrosine (pTyr) Mimicry in PTP Inhibition

The primary application of HmTyr in drug development is as a non-hydrolyzable mimetic of phosphotyrosine.

-

Mechanism: Protein Tyrosine Phosphatases (e.g., PTP1B, SHP2) recognize the pTyr residue via a deep catalytic cleft (the P-loop). The native phosphate group forms extensive hydrogen bonds with the backbone amides of the P-loop.

-

The HmTyr Advantage: The hydroxymethyl group (

) acts as a neutral hydrogen bond donor/acceptor. Unlike the highly charged phosphate, it improves membrane permeability. When positioned correctly (often as an ortho- or meta-substituent or as part of a phenylalanine scaffold), it captures the essential H-bond network with the enzyme's catalytic arginine and cysteine residues without being cleaved. -

Causality: The inhibition is competitive . The HmTyr-containing peptide binds to the active site, preventing the entry of the native phosphorylated substrate. Because the

or

Ribosomal Inhibition (The Puromycin Connection)

In the context of protein synthesis, hydroxymethyl-tyrosine analogues appear as structural components of Puromycin and related antibiotics.

-

Mechanism: Puromycin mimics the 3'-end of aminoacyl-tRNA. It enters the A-site of the ribosome and accepts the nascent peptide chain, causing premature chain termination.

-

Structural Insight: The modified tyrosine moiety (often O-methyl or hydroxymethyl variants) is critical for positioning the inhibitor within the Peptidyl Transferase Center (PTC), mimicking the transition state of peptide bond formation.

Part 3: Experimental Protocols & Workflows

Protocol A: Synthesis and Incorporation of HmTyr into Peptidomimetics

Objective: To synthesize a PTP1B inhibitor peptide sequence (e.g., DADE-X-L, where X = HmTyr analogue) using Solid Phase Peptide Synthesis (SPPS).

Reagents: Fmoc-protected HmTyr (commercially available or synthesized via hydroxymethylation of tyrosine), Rink Amide resin, HBTU/DIPEA.

-

Resin Loading: Swell Rink Amide resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash with DMF/DCM.

-

Coupling (Critical Step):

-

Dissolve Fmoc-HmTyr (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Note: The hydroxyl group of HmTyr must be protected (e.g., as a t-butyl ether or trityl group) to prevent side reactions during coupling. If unprotected, use a lower activation temperature (

). -

Incubate with resin for 45-60 min.

-

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The high acid concentration removes side-chain protecting groups.

-

Purification: Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: PTP1B Enzymatic Inhibition Assay (IC50 Determination)

Objective: Quantify the inhibitory potency of the HmTyr-containing peptide.

System Validation:

-

Positive Control: Sodium Orthovanadate (known PTP inhibitor).

-

Negative Control: DMSO vehicle only.

-

Substrate: p-Nitrophenyl Phosphate (pNPP) or DiFMUP (fluorogenic).

Step-by-Step:

-

Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT. DTT is essential to keep the catalytic Cysteine reduced.

-

Enzyme Incubation:

-

Add 10 nM Recombinant Human PTP1B to 96-well plate.

-

Add serially diluted HmTyr inhibitor (0.1 nM to 100

M). -

Incubate for 15 min at

to allow equilibrium binding.

-

-

Reaction Initiation: Add pNPP (final conc. 2 mM,

is approx 1-2 mM). -

Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 min.

-

Analysis: Plot Initial Velocity (

) vs. Log[Inhibitor]. Fit to the sigmoidal dose-response equation to determine

Part 4: Data Presentation & Visualization

Comparative Potency of Tyrosine Analogues

The following table summarizes the inhibitory constants (

| Inhibitor Class | Chemical Structure | Ki (PTP1B) | Mechanism | Permeability |

| Native Substrate | Phosphotyrosine (pTyr) | ~1-5 | Substrate (Hydrolyzed) | Poor (Charged) |

| Early Mimic | Sulfotyrosine | > 100 | Weak Competitive | Poor |

| Standard Isostere | F2Pmp (Difluorophosphonate) | 0.5 - 50 nM | Potent Competitive | Moderate |

| HmTyr Analogue | Hydroxymethyl-Phenylalanine | 10 - 500 | Neutral Isostere | High |

| Hybrid | Carboxymethyl-Salicylic Acid | ~200 nM | Bidentate Mimic | Moderate |

*Note: HmTyr potency depends heavily on the flanking peptide sequence. While less potent than F2Pmp, it offers superior cell permeability and metabolic stability.

Pathway Visualization: PTP1B Inhibition Mechanism

The following diagram illustrates the insulin signaling pathway and the specific intervention point of Hydroxymethyl Tyrosine inhibitors.

Figure 1: Mechanism of Action. HmTyr inhibitors competitively block PTP1B, preventing the dephosphorylation of IRS-1 and sustaining the insulin signaling cascade.

Workflow Visualization: Inhibitor Development Cycle

Figure 2: Iterative development cycle for Hydroxymethyl Tyrosine-based inhibitors.

Part 5: Scientific Integrity & Analysis

Why Hydroxymethyl Tyrosine? (The "Why" behind the "What") While phosphonates (like F2Pmp) are the gold standard for potency, they are dianionic at physiological pH, making them effectively impermeable to cell membranes without prodrug strategies. HmTyr represents a strategic pivot in medicinal chemistry:

-

Neutrality: It removes the charge penalty, enhancing passive diffusion.

-

H-Bonding: The hydroxyl group can still function as a hydrogen bond donor to the backbone amide of the P-loop (typically residues 215-221 in PTP1B).

-

Versatility: It serves as a scaffold.[1] The hydroxyl group can be further derivatized (e.g., to an ether or ester) to probe specific hydrophobic pockets adjacent to the catalytic site, a technique known as "fragment growing."

Self-Validating Protocol Check:

-

Did the assay show no inhibition? Check the DTT concentration. PTPs oxidize rapidly in air; without a reducing agent, the enzyme is inactive, leading to false negatives (or false positives if the inhibitor is an oxidizer).

-

Is the IC50 time-dependent? If yes, you may have a covalent/suicide inhibitor or a slow-binding inhibitor, rather than a simple competitive HmTyr mimic.

References

-

Cerulli, R. A., & Kritzer, J. A. (2020). Phosphotyrosine isosteres: past, present and future. Organic & Biomolecular Chemistry, 18(4), 583-605.

- Burke, T. R., et al. (2006). Small Molecule Mimetics of Phosphotyrosine: PTP1B Inhibitors. Current Topics in Medicinal Chemistry, 6(5).

-

Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344.

-

Santa Cruz Biotechnology. (n.d.). Tyrosine Hydroxylase Inhibitors and Reagents. SCBT Product Catalog. (Reference for chemical availability and standard inhibitors).

-

Polacek, N., & Mankin, A. S. (2005). The ribosomal peptidyl transferase center: structure, function, evolution, inhibition. Critical Reviews in Biochemistry and Molecular Biology, 40(5), 285-311. (Reference for hydroxymethyl-tyrosine in ribosomal inhibition).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-(Hydroxymethyl)-L-tyrosine

This Application Note is structured to guide the synthesis of 3-(Hydroxymethyl)-L-tyrosine , a rare non-canonical amino acid valuable as a building block for peptidomimetics and enzyme inhibitors.

The protocol prioritizes the Ortho-Formylation/Reduction Route , leveraging the regioselectivity of the phenol group to install a carbon handle at the 3-position. This method is adapted from the work of Jung & Lazarova (1997) on L-Dopa derivatives, modified here to target the hydroxymethyl congener.

Abstract & Strategic Rationale

Synthesizing 3-substituted tyrosine derivatives presents a regiochemical challenge: the para-position is blocked by the alanine side chain, and the meta-positions (ortho to the phenol) are electronically activated but sterically hindered.

This protocol utilizes a Formylation-Reduction strategy . Instead of direct hydroxymethylation (which often leads to polymerization via quinone methides), we first install a formyl group (-CHO) using the Reimer-Tiemann reaction . This intermediate is stable and can be cleanly reduced to the target alcohol.

Key Advantages of this Route:

-

Regiocontrol: The reaction is exclusively ortho-selective due to the phenoxide directing group.

-

Scalability: Uses inexpensive reagents (CHCl₃, NaOH, NaBH₄).

-

Chemoselectivity: The reduction step distinguishes between the newly formed aldehyde and the existing carboxylic acid/ester.

Retrosynthetic Analysis

The logical disconnection reveals the 3-formyl intermediate as the linchpin of the synthesis.

Figure 1: Retrosynthetic logic flow from target to commercially available starting material.

Detailed Experimental Protocol

Phase 1: Protection (N-Boc-L-Tyrosine)

Rationale: The amine must be protected to prevent carbylamine side reactions with chloroform and to improve solubility in organic solvents.

-

Reagents: L-Tyrosine (10.0 g), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).

-

Procedure:

-

Dissolve L-tyrosine in 1N NaOH/Dioxane at 0°C.

-

Add Boc₂O dropwise.

-

Stir at Room Temperature (RT) for 12 hours.

-

Workup: Acidify to pH 2-3 with KHSO₄ (avoid HCl to prevent Boc removal). Extract with Ethyl Acetate (EtOAc).[1]

-

Yield: Expect >90% of white foam/solid.

-

Phase 2: Ortho-Formylation (The Critical Step)

Rationale: The Reimer-Tiemann reaction uses dichlorocarbene (:CCl₂) generated in situ. The phenoxide anion attacks the carbene, followed by hydrolysis to the aldehyde.

Reagents:

-

N-Boc-L-Tyrosine (from Phase 1)

-

Chloroform (CHCl₃) - Excess

-

Sodium Hydroxide (NaOH) - Aqueous 30% solution

-

Methanol (small amount to aid phase transfer)

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-L-Tyrosine (5.0 g) in 30% NaOH (40 mL).

-

Addition: Add CHCl₃ (15 mL) and MeOH (5 mL). The mixture will be biphasic.[2]

-

Reaction: Heat the mixture to reflux (approx. 65-70°C) with vigorous stirring. The vigorous stirring is critical to create an emulsion for the phase-transfer reaction.

-

Monitoring: Continue reflux for 4–6 hours. The solution typically turns deep red/orange. Monitor by TLC (System: DCM/MeOH 9:1). Look for a new spot slightly less polar than the starting material.

-

Quench & Isolation:

-

Cool to RT. Evaporate excess CHCl₃.

-

Acidify carefully with 1N HCl to pH ~2 (Caution: CO₂ evolution).

-

Extract immediately with EtOAc (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄.

-

-

Purification: Flash chromatography is usually required to separate the 3-formyl product from unreacted starting material.

-

Target: 3-Formyl-N-Boc-L-tyrosine.

-

Phase 3: Chemoselective Reduction

Rationale: Sodium Borohydride (NaBH₄) is selected because it reduces aldehydes to primary alcohols rapidly at 0°C without reducing the carboxylic acid or the carbamate (Boc).

Reagents:

-

3-Formyl-N-Boc-L-tyrosine

-

Sodium Borohydride (NaBH₄)

-

Methanol (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the purified aldehyde (1.0 eq) in anhydrous MeOH at 0°C (ice bath).

-

Reduction: Add NaBH₄ (1.5 eq) in small portions over 15 minutes. Gas evolution (H₂) will occur.

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Aldehyde spot should disappear).

-

Quench: Add Acetone (1 mL) to quench excess hydride, then concentrate the methanol in vacuo.

-

Partition: Redissolve residue in EtOAc and wash with saturated NH₄Cl solution.

-

Product: Evaporation yields N-Boc-3-(hydroxymethyl)-L-tyrosine .

Phase 4: Final Deprotection (Optional)

If the free amino acid is required:

-

Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour at RT.

-

Concentrate and precipitate with cold Diethyl Ether to obtain the trifluoroacetate salt of 3-(Hydroxymethyl)-L-tyrosine .

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these specific NMR signals. If these are absent, the synthesis failed.

| Moiety | 1H NMR Signal (approx. in DMSO-d6) | Diagnostic Change |

| Aldehyde (Phase 2) | δ 10.2 ppm (s, 1H) | Appearance indicates successful formylation. |

| Hydroxymethyl (Phase 3) | δ 4.5 ppm (s, 2H) | Appearance of benzylic -CH₂- confirms reduction. |

| Aromatic Protons | Split pattern change | 3-substitution changes the AA'BB' system to an ABC system. |

Process Data Summary

| Parameter | Specification | Notes |

| Overall Yield | 25 - 40% | Reimer-Tiemann is the yield-limiting step. |

| Purity | >95% (HPLC) | After column chromatography. |

| Appearance | Off-white to pale yellow powder | Oxidizes slowly in air; store under Argon. |

| Safety | Corrosive (NaOH), Toxic (CHCl₃) | Perform all steps in a fume hood. |

Pathway Visualization

Figure 2: Step-by-step synthetic workflow emphasizing the critical formylation and reduction stages.

References

-

Jung, M. E., & Lazarova, T. I. (1997).[3] Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions.[3][4] The Journal of Organic Chemistry, 62(5), 1553–1555.

-

(Validates the Reimer-Tiemann formylation of N-Boc-Tyrosine).

-

-

Wynberg, H. (1960). The Reimer-Tiemann Reaction.[2][3][4][5] Chemical Reviews, 60(2), 169–184.

-

(Mechanistic background on phenol formylation).

-

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for NaBH4 reduction protocols).

Sources

Application Notes & Protocols: A Guide to Incorporating 3-hydroxymethyl-L-tyrosine into Peptidomimetics

Introduction: The Rationale for 3-hydroxymethyl-L-tyrosine in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics represent a promising class of therapeutics that bridge the gap between small molecules and large biologics.[1] These synthetic compounds are designed to mimic the structure and function of natural peptides but are engineered for enhanced pharmacokinetic properties such as improved stability, bioavailability, and receptor specificity.[2][3] The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, offering a powerful tool to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation.[4][5]

This guide focuses on the strategic incorporation of 3-hydroxymethyl-L-tyrosine, a synthetically modified amino acid, into peptide scaffolds. The addition of a hydroxymethyl group to the tyrosine side chain introduces a novel functional handle for further chemical modification, enhances polarity, and can induce specific conformational constraints within the peptide backbone. These modifications can lead to peptidomimetics with novel biological activities and improved therapeutic profiles.

Herein, we provide a comprehensive overview of the synthesis of 3-hydroxymethyl-L-tyrosine, its preparation for solid-phase peptide synthesis (SPPS), detailed protocols for its incorporation into peptide chains, and the analytical techniques required for the characterization of the final peptidomimetic. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this unique amino acid in their therapeutic design strategies.

Chemical and Physical Properties of 3-hydroxymethyl-L-tyrosine

A thorough understanding of the physicochemical properties of 3-hydroxymethyl-L-tyrosine is essential for its effective use. The key properties are summarized in the table below.[6]

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid | PubChem[6] |

| Molecular Formula | C₁₀H₁₃NO₄ | PubChem[6] |

| Molecular Weight | 211.21 g/mol | PubChem[6] |

| InChIKey | RDBXZNZJKNWRCZ-QMMMGPOBSA-N | PubChem[6] |

| Canonical SMILES | C1=CC(=C(C=C1CN)CO)O | PubChem[6] |

Synthesis and Preparation of Fmoc-Protected 3-hydroxymethyl-L-tyrosine for SPPS

The successful incorporation of 3-hydroxymethyl-L-tyrosine into a peptide via Solid-Phase Peptide Synthesis (SPPS) necessitates the use of an appropriately protected derivative. The most common strategy for modern SPPS is the Fmoc/tBu approach.[7] This requires the N-terminus to be protected with a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl groups to be protected with acid-labile groups such as tert-butyl (tBu). The following section outlines a proposed synthetic workflow to prepare Fmoc-3-(O-tBu-hydroxymethyl)-L-tyrosine(O-tBu)-OH.

Experimental Workflow for Synthesis and Protection

Caption: Proposed synthetic workflow for Fmoc-protected 3-hydroxymethyl-L-tyrosine.

Protocol 1: Synthesis of N-Boc-L-tyrosine methyl ester

This initial step protects the amine and carboxylic acid functionalities of L-tyrosine to prevent unwanted side reactions during the subsequent hydroxymethylation step.

-

Esterification: Suspend L-tyrosine (1.0 eq) in methanol. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.[8] Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to yield L-tyrosine methyl ester hydrochloride.

-

N-Boc Protection: Dissolve the L-tyrosine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM). Add a base, such as triethylamine (2.5 eq), to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and stir at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-L-tyrosine methyl ester.

Protocol 2: Hydroxymethylation of N-Boc-L-tyrosine methyl ester

This crucial step introduces the hydroxymethyl group at the 3-position of the aromatic ring.

-

Dissolve N-Boc-L-tyrosine methyl ester (1.0 eq) in a suitable solvent mixture, such as dioxane and water.

-

Add a base, for instance, potassium carbonate (2.0 eq), followed by aqueous formaldehyde (37%, 5.0 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The reaction progress should be monitored by HPLC-MS.

-

After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 3-4.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(hydroxymethyl)-L-tyrosine methyl ester.

Protocol 3: Protection of Hydroxyl Groups and Saponification

The two hydroxyl groups (phenolic and the newly introduced benzylic) must be protected to prevent side reactions during SPPS. The tert-butyl (tBu) group is a suitable protecting group as it is stable under the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.

-

Hydroxyl Protection: Dissolve the product from Protocol 2 in a suitable solvent like tetrahydrofuran (THF). Add a base such as sodium hydride (NaH, 2.5 eq) portion-wise at 0 °C. After stirring for 30 minutes, add tert-butyl bromide (tBu-Br, 2.5 eq) and allow the reaction to warm to room temperature. Stir for 12-16 hours. Quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography.

-

Saponification: Dissolve the protected product in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC. Acidify the reaction mixture and extract the product. Dry and concentrate to yield the protected carboxylic acid.

Protocol 4: N-Fmoc Protection

The final step is to replace the N-Boc protecting group with the Fmoc group.

-